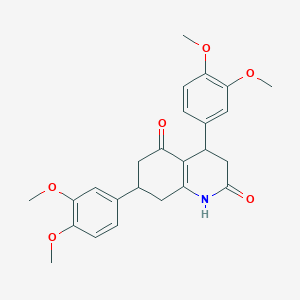

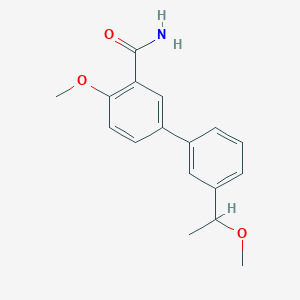

![molecular formula C24H25N5 B5512202 4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)

4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step pathways, often starting with nucleophilic substitution reactions, followed by cyclization and acylation to form the final complex structures. For instance, Rahimizadeh et al. (2010) described the synthesis of novel derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline, highlighting the key intermediates and steps involved in achieving the highly fluorescent heterocyclic compounds (Rahimizadeh et al., 2010). Fan et al. (2015) presented a one-pot sequential reaction method that simplifies the synthesis process, emphasizing the utility of combining condensation, amination, and cyclization reactions to produce pyrido[2',1':2,3]imidazo[4,5-c]quinolines (Fan et al., 2015).

Molecular Structure Analysis

The structural complexity of these compounds is significant, with studies like that of Guillon et al. (2018) providing insights into the crystal structure and anti-leukemic activity of closely related compounds. This particular study revealed the orthorhombic crystal structure of a pyrrolo[2,3-c]quinoline derivative, demonstrating the intricate molecular geometry and potential biological activity of such molecules (Guillon et al., 2018).

Aplicaciones Científicas De Investigación

Fluorescence Properties and Heterocyclic Compounds Synthesis

Research on derivatives related to 4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline has led to the development of novel fluorescent heterocyclic compounds. Specifically, pyrido[2,1:2,3]imidazo[4,5-b]quinoline derivatives have been synthesized, showcasing deep violet coloration and high fluorescence. These compounds were obtained through acylation and heterocyclization processes, indicating a potential application in fluorescence-based technologies and materials science (Rahimizadeh et al., 2010).

Benzodiazepine Receptor Ligands

Further research into fused imidazopyridines, akin to the structural family of this compound, has resulted in the synthesis of compounds acting as benzodiazepine receptor ligands. These studies focused on the impact of aryl group bulkiness on receptor affinity and highlighted the discovery of derivatives with promising in vivo activity. This line of research could potentially contribute to the development of new therapeutic agents targeting neurological and psychiatric disorders (Takada et al., 1996).

Antimicrobial Properties

Compounds structurally related to this compound have been explored for their antimicrobial properties. Specifically, imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety have shown effective bacteriostatic and fungistatic activities. This suggests potential applications in developing new antimicrobial agents for treating infections caused by resistant bacteria and fungi (Kalinin et al., 2013).

Novel Synthesis Methods

Innovative synthesis methods for creating complex heterocyclic structures related to this compound have been developed. These methods involve sequential reactions allowing for the construction of pyrido[2',1':2,3]imidazo[4,5-c]quinolines and dihydropyrido[2',1':2,3]imidazo[4,5-c]quinolines. Such advancements in synthetic chemistry enhance the ability to produce diverse and complex heterocyclic compounds for various scientific applications (Fan et al., 2015).

Propiedades

IUPAC Name |

4-methyl-2-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5/c1-18-16-23(27-22-8-3-2-7-21(18)22)28-13-9-19(10-14-28)24-26-12-15-29(24)17-20-6-4-5-11-25-20/h2-8,11-12,15-16,19H,9-10,13-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXNOFVOMMTPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCC(CC3)C4=NC=CN4CC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)

![3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)

![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)

![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)

![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)